2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL
Description
Significance of Thienopyrimidine Heterocycles in Academic Inquiry
Thienopyrimidine heterocycles are of profound interest to the scientific community due to their versatile chemical nature and broad spectrum of biological activities. scielo.brwikipedia.org These compounds have been investigated for a wide range of potential applications, including as anti-inflammatory, antimicrobial, and anticancer agents. jocpr.commdpi.comnih.gov The thieno[2,3-d]pyrimidine (B153573) core, in particular, is a privileged structure in medicinal chemistry, with numerous derivatives synthesized and evaluated for their pharmacological properties. nih.govnih.gov The ability to introduce a variety of substituents at different positions of the thienopyrimidine nucleus allows for the fine-tuning of their biological and physicochemical properties, making them attractive candidates for drug discovery programs. mdpi.com
Overview of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol as a Research Subject
This compound, and its tautomeric form 2,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, are specific derivatives within the broader thienopyrimidine family. While research on this exact compound is not as extensive as for other analogues, the study of closely related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives provides valuable insights. ijper.org These compounds serve as important intermediates in the synthesis of more complex molecules and are investigated for their own intrinsic biological activities. The methyl groups at positions 2 and 6 influence the electronic and steric properties of the molecule, which can in turn affect its reactivity and interaction with biological targets.
Below is a table summarizing the key properties of a closely related compound, 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one, to provide context for the physicochemical characteristics of this class of molecules.
| Property | Value |
| Molecular Formula | C8H9N3OS |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | 4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one |
| CAS Number | 121746-18-7 |
Data sourced from PubChem CID 14338815 nih.gov
Historical Development and Evolution of Thienopyrimidine Research Methodologies
The synthesis of thienopyrimidines has evolved significantly over the years, with the development of more efficient and versatile synthetic routes. A cornerstone in the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction. wikipedia.orgumich.edu This multicomponent reaction, discovered by Karl Gewald in the 1960s, allows for the straightforward construction of the 2-aminothiophene ring, which is a key precursor for building the fused pyrimidine (B1678525) ring. wikipedia.orgumich.edu
The general synthetic approach often involves the initial formation of a substituted 2-aminothiophene, followed by cyclization with a suitable one-carbon synthon to construct the pyrimidine ring. Early methods often required harsh reaction conditions and offered limited substituent diversity. However, modern synthetic organic chemistry has introduced milder reagents and catalytic systems, broadening the scope of accessible thienopyrimidine derivatives. scielo.br Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the preparation of these heterocycles. scielo.br
The evolution of analytical techniques has also played a crucial role in advancing thienopyrimidine research. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the structural elucidation and characterization of novel derivatives. X-ray crystallography provides definitive proof of structure and allows for the detailed study of molecular geometry and intermolecular interactions in the solid state.
The following table provides a brief overview of the key synthetic reactions used in thienopyrimidine chemistry:
| Reaction Name | Description | Key Precursors |
| Gewald Reaction | A multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.org | Ketone or aldehyde, α-cyanoester, elemental sulfur, and a base. wikipedia.org |
| Dimroth Rearrangement | A rearrangement reaction of N-substituted 1,2,3-triazoles, but also observed in the synthesis of certain heterocyclic systems. scielo.br | Varies depending on the specific heterocyclic system. |
| Cyclocondensation | A reaction that forms a ring by condensation, often with the elimination of a small molecule like water or ammonia. | 2-aminothiophene-3-carbonitriles or -carboxylates and various one-carbon synthons (e.g., formamide, urea (B33335), isothiocyanates). |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-3-6-7(11)9-5(2)10-8(6)12-4/h3H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIACMXTVRDBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2,6 Dimethylthieno 2,3 D Pyrimidin 4 Ol and Its Derivatives
Established Synthetic Pathways for Thieno[2,3-d]pyrimidines
The synthesis of the thieno[2,3-d]pyrimidine (B153573) core, particularly the thienopyrimidin-4-one derivatives, is well-established and typically begins from appropriately substituted thiophene (B33073) precursors. nih.gov The construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene ring is a common and versatile strategy. nih.gov
Cyclization Reactions and Ring Formation Approaches
The formation of the thieno[2,3-d]pyrimidin-4-one ring system is predominantly achieved through cyclization reactions starting from 2-aminothiophene derivatives that bear an electrophilic group, such as an ester or a nitrile, at the 3-position. nih.gov These precursors undergo condensation and subsequent ring closure with various reagents to form the fused pyrimidine ring.
One of the most direct methods involves the cyclization of 2-acylamino-3-carboxamide or 2-amino-3-cyanothiophene derivatives. For instance, 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines can be synthesized by the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base. nih.gov Another approach involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) with an acyl chloride, which leads to the formation of the thieno[2,3-d]pyrimidine-4-one scaffold upon cyclization. scielo.br A similar strategy has been employed for the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. ijper.org
| Starting Material | Reagent(s) | Product | Reference(s) |
| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | nih.gov |
| 2-Aminothiophene-3-carbonitrile | Acyl Chloride / HCl | Thieno[2,3-d]pyrimidine-4-one | scielo.br |
| 2-Aminothiophene derivative | 1,1′-Carbonyldiimidazole (CDI), then hydroxylamine | 3-Hydroxythieno[2,3-d]pyrimidin-2,4-dione | nih.gov |
Multi-component Reactions in Thienopyrimidine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thienopyrimidines in a single step from three or more reactants. nih.gov The Gewald reaction is a particularly significant MCR for this purpose, enabling the one-pot synthesis of the crucial 2-aminothiophene precursors. nih.govrsc.org
The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base catalyst, such as triethylamine. scielo.brresearchgate.net This reaction is highly versatile for creating polysubstituted 2-aminothiophenes, which are the immediate precursors for the subsequent cyclization to form the thieno[2,3-d]pyrimidine core. nih.govscielo.br For example, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, a precursor for certain thienopyrimidine derivatives, is synthesized via a modified Gewald method. scielo.brresearchgate.netscielo.br This highlights the power of MCRs in streamlining the synthesis of the necessary building blocks. rsc.orgresearchgate.net
| Reaction Name | Reactants | Product | Reference(s) |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur, Base | Polysubstituted 2-aminothiophene | nih.govscielo.brrsc.org |
| Three-component one-pot reaction | Ketone, Acetamide (B32628), Metallic Sulfur | 2-Aminothiophene intermediate | researchgate.net |
Conventional and Advanced Synthetic Techniques
Both conventional and advanced synthetic techniques are employed in the synthesis of thieno[2,3-d]pyrimidines. Conventional methods often involve heating reactants under reflux for extended periods. For example, the reaction of 2-aminothiophene derivatives with isothiocyanates to form intermediates can be conducted by heating under reflux in acetonitrile (B52724) for 15 hours. mdpi.com
In contrast, advanced techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times, improve yields, and minimize the formation of by-products. scielo.brscielo.br The same reaction between an aminothiophene and phenyl isothiocyanate that requires lengthy reflux can be completed in just 45 seconds under microwave irradiation. mdpi.com Similarly, the Dimroth rearrangement condensation to produce final thieno[2,3-d]pyrimidine products can be efficiently carried out using microwave conditions. researchgate.net This demonstrates a significant advantage of modern synthetic methods in terms of efficiency and sustainability. scielo.brscielo.br
Functionalization and Derivatization Approaches
Once the core 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (which exists in tautomeric equilibrium with the 4-oxo form) is synthesized, further modifications are often desired to explore structure-activity relationships (SAR) for various biological targets. nih.govresearchgate.net
Strategic Modifications on the Thienopyrimidine Core
A key strategy for derivatization involves the 4-oxo position. The thienopyrimidin-4-one is typically converted into a more reactive intermediate to allow for the introduction of new functional groups. A common and effective method is the chlorination of the 4-oxo group using reagents like phosphoryl chloride (POCl₃) or phosphorous pentachloride to yield a 4-chlorothieno[2,3-d]pyrimidine. nih.govekb.eg
This 4-chloro derivative is an excellent electrophile and serves as a versatile intermediate for nucleophilic substitution reactions. nih.gov It can readily react with various nucleophiles, such as amines (e.g., N-methylpiperazine, morpholine) and alcohols, to generate a diverse library of 4-substituted thieno[2,3-d]pyrimidine derivatives. nih.govnih.gov This approach allows for systematic modifications at the C-4 position, which is crucial for tuning the compound's properties. nih.gov
Introduction of Diverse Pharmacophores for Structural Diversification
To achieve structural diversification and optimize biological activity, a wide array of pharmacophores can be introduced onto the thienopyrimidine scaffold. rsc.orgresearchgate.net This is often guided by the pharmacophoric features of known active compounds or by computational docking studies. researchgate.netsemanticscholar.org
Strategies for diversification include:
Appending Aryl and Heterocyclic Moieties: Novel derivatives have been created by reacting the 4-chloro intermediate with various amines and alcohols, such as (3-(substituted-phenyl)-isoxazole-5-yl)-methanol, to produce potent inhibitors of tumor cells. scielo.br
Incorporating Lipophilic Groups: The addition of lipophilic groups, like a cycloalkyl ring fused to the core structure, has been shown to enhance anticancer activity. semanticscholar.org
Adding Flexible Linkers and Side Chains: Urea (B33335) or carbamate (B1207046) ester moieties have been introduced at the 4-position, with the urea entity enhancing VEGFR-2 inhibitory activity. nih.gov The synthesis of 4-(arylaminomethyl) thieno[2,3-d]pyrimidines is another example of introducing flexible side chains. lmaleidykla.lt
Bioisosteric Replacement and Hybridization: The thienopyrimidine core itself is considered a bioisostere of quinazoline (B50416), a scaffold present in several approved anticancer drugs. semanticscholar.orgsci-hub.se Creating hybrid molecules by combining the thienopyrimidine core with other pharmacophores is a common drug design strategy. nih.gov For instance, conjugation with sugar moieties has also been explored. ekb.eg
These functionalization approaches enable the systematic exploration of the chemical space around the thienopyrimidine core, leading to the identification of derivatives with improved potency and selectivity for various therapeutic targets. rsc.orgresearchgate.net
Regioselective Synthesis of Substituted Thienopyrimidines
The regioselective synthesis of substituted thienopyrimidines is crucial for developing derivatives with specific biological activities, as the position of functional groups on the heterocyclic core dictates the molecule's interaction with biological targets. Researchers have developed various strategies to control the substitution pattern on the thieno[2,3-d]pyrimidine ring system.
One of the primary methods for constructing the thieno[2,3-d]pyrimidine core involves the cyclization of a substituted thiophene precursor. The regioselectivity is often determined by the functional groups present on the initial thiophene ring. For instance, 2-aminothiophene derivatives bearing an electrophilic center, such as a nitrile or ester group at the 3-position, are common starting materials. nih.govencyclopedia.pub The reaction of these aminothiophenes with various one-carbon reagents leads to the formation of the pyrimidine ring. ekb.eg
The Thorpe-Ziegler reaction provides a pathway to form the thiophene ring fused to a pyrimidine. This method starts with a pyrimidine derivative that has a mercaptocarbonitrile group, which undergoes intramolecular cyclization under basic conditions to yield the thieno[2,3-d]pyrimidine scaffold. nih.govencyclopedia.pub This approach allows for the regioselective placement of substituents based on the structure of the initial pyrimidine.
Another versatile method is the Gewald reaction, a one-pot multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce a 2-aminothiophene. nih.govencyclopedia.pub By choosing the appropriate starting ketone, specific substituents can be introduced onto the thiophene ring, which is then cyclized to form the desired thienopyrimidine. For example, using thiobarbituric acid as the starting ketone can lead to 2-thioxo-6-aminothieno[3,2-d]pyrimidin-4-one derivatives. nih.gov
The following table summarizes key regioselective synthetic approaches for thienopyrimidines.
| Starting Material | Reaction Type | Key Reagents | Outcome | Reference |
| 2-Aminothiophene-3-carboxylate | Annulation | Phenyl isothiocyanate, Sodium ethoxide | Forms 2-thioxo-thieno[2,3-d]pyrimidinone derivatives. | ekb.eg |
| Pyrimidine with mercaptocarbonitrile group | Thorpe-Ziegler Cyclization | Base | Regioselective formation of the fused thiophene ring. | nih.govencyclopedia.pub |
| Ketone, Activated Nitrile, Sulfur | Gewald Reaction | Morpholine (B109124) or Piperidine | Forms polysubstituted 2-aminothiophenes for further cyclization. | nih.govencyclopedia.pub |
| 2-Amino-3-cyanothiophenes | Cyclocondensation | Formamide | Yields 4-aminothieno[2,3-d]pyrimidines. | nih.gov |
Green Chemistry Principles in Thienopyrimidine Synthesis
The integration of green chemistry principles into the synthesis of thienopyrimidines is an area of growing importance, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. rasayanjournal.co.iningentaconnect.com
Microwave-assisted synthesis has emerged as a significant green technique. It often leads to dramatically reduced reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.innih.gov For example, the synthesis of thieno[2,3-d]pyrimidine derivatives has been successfully achieved under microwave irradiation, condensing 2-aminothiophene precursors with reagents like phenylthiourea (B91264) in a matter of minutes rather than hours. nih.govnih.govmdpi.com This method not only saves energy but also minimizes the potential for side reactions. rasayanjournal.co.in
Multicomponent reactions (MCRs) are another cornerstone of green synthesis, allowing the formation of complex molecules like thienopyrimidines from three or more reactants in a single step. rasayanjournal.co.in This approach enhances atom economy and reduces the need for intermediate purification steps, thereby minimizing solvent waste and energy usage. The Gewald reaction is a classic example of an MCR used to build the thiophene precursor for thienopyrimidines. nih.govencyclopedia.pub
Solvent-free or "neat" reactions, as well as the use of safer, biodegradable solvents like ionic liquids, are also key green strategies. rasayanjournal.co.in Performing reactions without a solvent can lead to cleaner reactions, higher yields, and simpler work-up procedures. rasayanjournal.co.in
The table below compares conventional and green chemistry approaches for thienopyrimidine synthesis.
| Principle | Conventional Method | Green Alternative | Advantages of Green Alternative |
| Energy Source | Refluxing for several hours using heating mantles. nih.gov | Microwave irradiation for minutes. nih.govnih.gov | Drastically reduced reaction times, energy savings, higher yields. rasayanjournal.co.in |
| Solvents | Use of volatile organic compounds (VOCs) like toluene (B28343) or DMF. | Solvent-free conditions or use of ionic liquids/water. rasayanjournal.co.in | Reduced environmental pollution, minimized toxicity, easier work-up. rasayanjournal.co.in |
| Reaction Steps | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reactions (MCRs). rasayanjournal.co.in | Increased efficiency, higher atom economy, reduced waste generation. rasayanjournal.co.in |
| Catalysts | Use of stoichiometric, often toxic, reagents. | Use of reusable catalysts. rasayanjournal.co.in | Reduced waste, improved safety, cost-effectiveness. |
Reaction Mechanism Elucidation for Thienopyrimidine Formation
Understanding the reaction mechanisms for the formation of the thieno[2,3-d]pyrimidine scaffold is essential for optimizing reaction conditions and designing new synthetic routes. The formation typically proceeds through the construction of either the pyrimidine ring onto a pre-existing thiophene or vice-versa. ekb.eg
When starting from a 2-aminothiophene-3-carboxylate, the mechanism for forming the pyrimidine ring often involves an initial nucleophilic attack. For instance, in the reaction with an isothiocyanate, the amino group of the thiophene attacks the electrophilic carbon of the isothiocyanate to form a thiourea (B124793) intermediate. ekb.eg This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ester group. Subsequent elimination of an alcohol molecule yields the thieno[2,3-d]pyrimidin-4-one ring system. This cyclization is typically promoted by a base like sodium ethoxide. ekb.eg
The Dimroth rearrangement is another important mechanistic pathway observed in the synthesis of substituted thienopyrimidines. This rearrangement involves the ring-opening of a heterocyclic compound followed by re-cyclization to form a new, often more stable, isomer. In the context of thienopyrimidines, an N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide intermediate can react with anilines, leading to a Dimroth rearrangement that forms the 4-substituted thieno[2,3-d]pyrimidine product. scielo.br
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the starting ketone/aldehyde and the active methylene (B1212753) nitrile. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. An intramolecular cyclization then occurs, followed by tautomerization and oxidation to yield the final 2-aminothiophene product, which serves as a key precursor for thienopyrimidine synthesis. nih.govencyclopedia.pub
Biological Evaluation and Mechanistic Studies of 2,6 Dimethylthieno 2,3 D Pyrimidin 4 Ol Analogs
In Vitro Assessment of Biological Activities
The in vitro evaluation of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol analogs has unveiled their significant potential as bioactive molecules. These studies are crucial in determining the efficacy and selectivity of these compounds against various cell lines and microbial strains, laying the groundwork for further preclinical and clinical investigations.
Antiproliferative Activity against Various Cancer Cell Lines
A substantial body of research has been dedicated to exploring the anticancer properties of thieno[2,3-d]pyrimidine (B153573) derivatives. These studies have demonstrated that structural modifications to the core scaffold can lead to potent antiproliferative agents against a spectrum of human cancers.
Analogs of this compound have been investigated for their efficacy against human leukemia cell lines. One study reported that a synthesized thienopyrimidine derivative, compound 4x , exhibited slight activity against the human leukemia cell line HL-60, with an IC50 value of 10.2 ± 0.20 μM. mdpi.com In another study, halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in the mouse lymphocytic leukemia cell line L1210, indicating their potential as antileukemic agents. nih.gov Research by Ryad et al. also highlighted a pyrimidine (B1678525) derivative, Compound 42 , which demonstrated strong in vitro cytotoxic effects against leukemia (HL-60) cells with an IC50 of 0.091 µM. ekb.eg
Antiproliferative Activity of Thieno[2,3-d]pyrimidine Analogs against Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4x | HL-60 | 10.2 ± 0.20 | mdpi.com |
| Compound 42 | HL-60 | 0.091 | ekb.eg |
The antiproliferative activity of this compound analogs has been extensively evaluated against a variety of solid tumor cell lines.
Breast Cancer: Numerous studies have highlighted the potential of these compounds against breast cancer. For instance, a series of novel thieno[2,3-d]pyrimidine derivatives were evaluated against the human breast cancer cell line MCF-7. Compounds 14, 13, 9, and 12 showed higher anti-breast cancer activity with IC50 values of 22.12, 22.52, 27.83, and 29.22 μM, respectively, compared to the reference drug Doxorubicin (IC50 value 30.40 μM). alliedacademies.org Another study found that 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines exhibited antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. Specifically, thienopyrimidine 3 was most toxic to MCF-7 with an IC50 of 13.42 μg/mL (0.045 μM), while ester 2 showed the highest effect against MDA-MB-231 with an IC50 of 52.56 μg/mL (0.16 μM). mdpi.com Furthermore, a series of 5-arylthieno[2,3-d]pyrimidines were reported to have significant cytotoxicity on the MCF-7 cell line with IC50 values as low as 9.1 nM and 28.0 nM for two of the studied compounds. nih.gov
Lung, Colon, and Liver Cancer: The chloro-acetohydrazide derivative of thienopyrimidine, compound 5 , and the thienopyrimidine pyrrole-2,5-dione derivative, compound 8 , demonstrated high efficacy against the hepatocellular carcinoma cell line HepG-2 with IC50 values of 5.3 ± 1.6 and 3.3 ± 0.90 μM, respectively. These compounds also showed potent activity against the colorectal adenocarcinoma cell line HT-29. nih.gov Another study synthesized 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones that were reported to inhibit the proliferation of A549 (non-small cell lung cancer) cells. mdpi.com
Antiproliferative Activity of Thieno[2,3-d]pyrimidine Analogs against Solid Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|---|
| Compound 14 | MCF-7 | Breast | 22.12 µM | alliedacademies.org |
| Compound 13 | MCF-7 | Breast | 22.52 µM | alliedacademies.org |
| Compound 9 | MCF-7 | Breast | 27.83 µM | alliedacademies.org |
| Compound 12 | MCF-7 | Breast | 29.22 µM | alliedacademies.org |
| Thienopyrimidine 3 | MCF-7 | Breast | 13.42 µg/mL (0.045 µM) | mdpi.com |
| Ester 2 | MDA-MB-231 | Breast | 52.56 µg/mL (0.16 µM) | mdpi.com |
| Compound 5 | HepG-2 | Liver | 5.3 ± 1.6 µM | nih.gov |
| Compound 8 | HepG-2 | Liver | 3.3 ± 0.90 µM | nih.gov |
| Compound 5 | HT-29 | Colon | >50% viability drop at 10 µM | nih.gov |
| Compound 8 | HT-29 | Colon | >50% viability drop at 10 µM | nih.gov |
Antimicrobial Efficacy Against Microbial Strains
In addition to their anticancer properties, analogs of this compound have demonstrated promising antimicrobial activities.
Several thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative pathogens. Two compounds, in particular, displayed potent activity (2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov A study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and Bacillus subtilis. pensoft.net
Antibacterial Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound Class | Bacterial Strain(s) | MIC (mg/L) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | 2-16 | nih.gov |
The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been explored. Halogenated thieno[3,2-d]pyrimidines, in addition to their antiproliferative effects, exhibited selective activity against several fungi, including clinical strains of Cryptococcus neoformans. nih.gov Another study investigated the antifungal activity of a novel imidazole-based oximino ester and provided Minimum Inhibitory Concentration (MIC) values against different Candida species and Aspergillus niger. researchgate.net
Antifungal Activity of a Thieno[2,3-d]pyrimidine Analog (Compound 5)
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | Not specified | researchgate.net |
| Candida species | Not specified | researchgate.net |
Antiparasitic and Antiviral Activities
Thieno[2,3-d]pyrimidine derivatives have emerged as a promising scaffold for the development of anti-infective agents, including antiparasitic and potentially antiviral compounds. nih.gov Their structural similarity to purines, which are essential for the survival of many parasites that cannot synthesize them de novo, makes them attractive candidates for targeting parasitic pathways. nih.govbenthamdirect.com
Research has demonstrated the efficacy of these compounds against various parasites. For instance, a study on 2-substituted-thieno[2,3-d]pyrimidin-4-ones revealed significant antihelminthic activity against the infective larvae of Trichinella spiralis in vitro. benthamdirect.com Notably, some derivatives exhibited higher activity than the reference drugs albendazole (B1665689) and ivermectin. benthamdirect.com The most potent compound, 2-benzyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one, achieved 100% efficacy after a 48-hour incubation period. benthamdirect.com
Furthermore, in the context of antimalarial research, a series of thieno[2,3-d]pyrimidine derivatives were identified as inhibitors of falcipain-2, a crucial cysteine protease in Plasmodium falciparum. nih.gov Inhibition of this enzyme disrupts hemoglobin hydrolysis, a process vital for the parasite's development. nih.gov This highlights the potential of the thieno[2,3-d]pyrimidine scaffold in developing novel antimalarial agents. While a broad spectrum of anti-infective properties has been reported for thienopyrimidines, including antibacterial and antifungal activities, specific in-depth studies on their antiviral applications are an area for continued investigation. nih.govijacskros.com
Table 1: Antiparasitic Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound | Target Organism | Mechanism of Action | Observed Efficacy | Reference |
|---|---|---|---|---|
| 2-benzyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one | Trichinella spiralis | Not specified | 100% efficacy after 48h | benthamdirect.com |
| Various thieno[2,3-d]pyrimidines | Plasmodium falciparum | Falcipain-2 inhibition | Micromolar to submicromolar activity | nih.gov |
Anti-inflammatory Properties and Cyclooxygenase (COX) Isoenzyme Inhibition
Analogs of this compound have been investigated for their anti-inflammatory potential, showing promise as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A key advantage of some of these derivatives is the absence of the carboxylic acid moiety common to most NSAIDs, which is often associated with gastrointestinal side effects. nih.gov
Studies have shown that certain thieno[2,3-d]pyrimidine derivatives can significantly reduce inflammation in preclinical models. For example, in the carrageenan-induced paw edema test in rats, several synthesized compounds demonstrated anti-inflammatory activity comparable to the standard drug, diclofenac (B195802) sodium. nih.gov The mechanism of this anti-inflammatory action has been linked to the inhibition of prostaglandin (B15479496) synthesis. Specifically, these compounds were found to significantly decrease the concentration of prostaglandin E2 (PGE2) in blood serum. nih.gov One particularly potent compound exhibited 88% of diclofenac's activity after 3 hours and substantially reduced PGE2 levels. nih.gov
Further research has focused on designing thienopyrimidine derivatives as selective inhibitors of cyclooxygenase (COX) isoenzymes. One study reported the rational design of novel tetrahydrobenzo tandfonline.comacs.orgthieno[2,3-d]pyrimidine derivatives as dual selective COX-2 and 15-lipoxygenase (15-LOX) inhibitors. nih.gov A heterodimer compound from this series emerged as the most potent and selective inhibitor, with a COX-2 IC50 value of 0.065 µM and a high selectivity index. nih.gov These compounds also demonstrated the ability to reverse the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. nih.gov
Table 2: Anti-inflammatory and COX Inhibition Data for Thieno[2,3-d]pyrimidine Analogs
| Compound Series | Assay | Key Finding | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines | Carrageenan-induced paw edema | Potent in vivo anti-inflammatory activity | N/A | nih.gov |
| Tetrahydrobenzo tandfonline.comacs.orgthieno[2,3-d]pyrimidines | COX-2 Inhibition | High potency and selectivity | 0.065 (for heterodimer 11) | nih.gov |
| Tetrahydrobenzo tandfonline.comacs.orgthieno[2,3-d]pyrimidines | 15-LOX Inhibition | Potent inhibition | 1.86 (for heterodimer 11) | nih.gov |
Antioxidant Activity Studies
The investigation into thieno[2,3-d]pyrimidine derivatives has also extended to their potential as antioxidant agents. nih.gov Oxidative stress is implicated in a variety of diseases, making the development of compounds with antioxidant properties a significant area of research.
A study involving the synthesis of fused thieno[2,3-d]pyrimidines evaluated their antioxidant capabilities. nih.gov One of the synthesized compounds, in particular, demonstrated the best antioxidant property, with a radical scavenging activity of 78%. nih.gov This indicates the potential of the thieno[2,3-d]pyrimidine scaffold to yield compounds that can effectively mitigate oxidative damage. Other research has also highlighted the synthesis of thienopyrimidines with the specific aim of developing antioxidant agents, suggesting a recognized potential for this class of compounds in this therapeutic area. nih.gov The combination of anti-inflammatory and antioxidant properties in a single molecular scaffold is particularly noteworthy, as inflammation and oxidative stress are often interconnected pathological processes. nih.gov
Molecular Target Identification and Enzyme Inhibition Profiling
Kinase Inhibition (e.g., EGFR, PI3K, STAT3, Aurora Kinase, CDK4)
The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors, which are crucial in cancer therapy. tandfonline.comnih.govnih.gov
EGFR Inhibition: Several studies have focused on developing thieno[2,3-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govtandfonline.com Certain analogs have shown significant inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant, which is associated with resistance to first-generation EGFR inhibitors. nih.govtandfonline.com For example, compound 7a was identified as a promising dual EGFR inhibitor, with IC50 values of 88.24 nM and 92.02 nM against EGFRWT and EGFRT790M, respectively. tandfonline.com Another study reported compounds with high inhibitory activity against EGFR-TK, with IC50 values as low as 0.133 µM. nih.gov
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is another critical target in cancer. tandfonline.com Researchers have designed and synthesized morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents. tandfonline.comnih.gov One compound, VIb, demonstrated significant enzymatic inhibitory activity, with 72% and 84% inhibition of PI3Kβ and PI3Kγ isoforms, respectively. nih.govnih.gov
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling. Thieno[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of both EGFR and STAT3. nih.gov This dual-targeting approach aims to overcome STAT3-mediated resistance to EGFR inhibition therapy. nih.gov Compounds 5j and 5k from one study showed potent dual inhibition, with STAT3 IC50 values of 5.52 nM and 3.34 nM, respectively. nih.gov
CDK4 Inhibition: Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle. nih.gov Novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been designed and evaluated as CDK4 inhibitors, with some compounds showing efficacy in xenograft models. nih.govnih.gov
Table 3: Kinase Inhibition Profile of Thieno[2,3-d]pyrimidine Analogs
| Target Kinase | Compound Series/Name | Key Finding | IC50 Value | Reference |
|---|---|---|---|---|
| EGFRWT | Thieno[2,3-b]thiophene derivative (Cmpd 2) | More effective than erlotinib | 0.28 µM | nih.gov |
| EGFRT790M | Thieno[2,3-b]thiophene derivative (Cmpd 2) | More powerful than gefitinib | 5.02 µM | nih.gov |
| PI3Kβ | 2-aryl-4-morpholinothieno[2,3-d]pyrimidine (Cmpd VIb) | Good enzymatic activity | 72% inhibition | nih.gov |
| PI3Kγ | 2-aryl-4-morpholinothieno[2,3-d]pyrimidine (Cmpd VIb) | Good enzymatic activity | 84% inhibition | nih.gov |
| STAT3 | Thieno[2,3-d]pyrimidine derivative (Cmpd 5k) | Potent dual EGFR/STAT3 inhibitor | 3.34 nM | nih.gov |
| CDK4 | Thieno[2,3-d]pyrimidin-4-yl hydrazone (Cmpd 35) | Efficacy in xenograft model | Not specified | nih.gov |
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and is a well-established target for cancer therapy. acs.org The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to create potent DHFR inhibitors. acs.orgnih.gov
Researchers have designed both classical and nonclassical antifolates based on this scaffold. One study reported a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine compound (compound 4) as the most potent dual inhibitor of human thymidylate synthase (TS) and human DHFR to date, with an IC50 value of 20 nM against human DHFR. acs.orgnih.gov This potency was comparable to the clinically used DHFR inhibitor methotrexate (B535133). acs.org
Other synthesized series of thieno[2,3-d]pyrimidine-4-one derivatives have also shown significant DHFR inhibitory activity. acs.org For instance, compound 20 from one such series was found to be a more potent inhibitor of DHFR (IC50 = 0.20 µM) than methotrexate (IC50 = 0.22 µM). acs.org The structural features essential for DHFR inhibition by thieno[2,3-d]pyrimidines include the nitrogen atom at position 1 and the amino group at position 2, which are crucial for binding to key amino acid residues in the enzyme's active site. researchgate.net
Table 4: DHFR Inhibition by Thieno[2,3-d]pyrimidine Analogs
| Compound | Target | IC50 Value (µM) | Comparison | Reference |
|---|---|---|---|---|
| Compound 4 | Human DHFR | 0.020 | Similar to Methotrexate | acs.orgnih.gov |
| Compound 7 | Human DHFR | 0.56 | >12-fold more potent than pemetrexed | acs.orgnih.gov |
| Compound 20 | DHFR | 0.20 | More potent than Methotrexate (0.22 µM) | acs.org |
| Compound 7d | DHFR | 0.462 | Compared to Methotrexate (0.117 µM) | nih.gov |
| Compound 10e | DHFR | 0.541 | Compared to Methotrexate (0.117 µM) | nih.gov |
Modulation of Signaling Pathways (e.g., STAT3/ERK1/2 Phosphorylation)
Beyond direct enzyme inhibition, thieno[2,3-d]pyrimidine derivatives have been shown to modulate key intracellular signaling pathways involved in cell proliferation and survival. A notable example is the inhibition of the STAT3 signaling pathway.
A study on a series of thienopyrimidine compounds demonstrated their ability to potently inhibit STAT3 expression induced by interleukin-6 (IL-6) in a dose-dependent manner, with IC50 values ranging from 0.32 to 5.73 µM. jmb.or.kr Specifically, certain derivatives were found to significantly suppress the phosphorylation of both STAT3 and Extracellular signal-regulated kinase 1/2 (ERK1/2) that is stimulated by IL-6 in Hep3B cells. jmb.or.kr The inhibition of the phosphorylation of these key signaling proteins disrupts the downstream signaling cascade, which can be beneficial in treating inflammatory diseases and cancers where this pathway is overactive. jmb.or.kr This demonstrates that the therapeutic effects of thieno[2,3-d]pyrimidine analogs can be attributed not only to the inhibition of specific enzymes but also to their broader impact on critical cellular signaling networks.
Inhibition of Other Key Enzymes (e.g., Falcipain-2, RNase H, Squalene (B77637) Epoxidase, AChE)
Derivatives of the thieno[2,3-d]pyrimidine nucleus have demonstrated inhibitory activity against a variety of enzymes crucial to the lifecycle of pathogens and the progression of human diseases.
Falcipain-2 (FP-2) , a principal cysteine protease of Plasmodium falciparum, is essential for the parasite's degradation of host hemoglobin, making it a key antimalarial drug target. nih.gov A series of 2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides were designed and synthesized as non-peptidic, non-covalent inhibitors of FP-2. nih.gov Biological evaluation of these compounds revealed potent inhibitory activity, with IC50 values in the low micromolar range. nih.gov Compound 2a , for instance, showed an inhibitory activity approximately twice that of the initial hit compound 1 . nih.gov
| Compound | Structure/Substituent | IC50 (μM) |
|---|---|---|
| 1 | N-(4-fluorobenzyl) | 2.81 |
| 2a | N-benzyl | 1.46 |
| 2b | N-(2-chlorobenzyl) | 2.01 |
| 2c | N-(4-chlorobenzyl) | 2.15 |
| 2d | N-(2-methylbenzyl) | 2.33 |
| 3a | N-(2-phenylethyl) | 3.21 |
| 4a | N-phenyl | 6.34 |
Ribonuclease H (RNase H) , an essential enzymatic function of the HIV reverse transcriptase (RT), is a validated target for antiretroviral therapy. Thienopyrimidinone analogs have been identified as potent allosteric inhibitors of HIV-1 RT-associated RNase H. nih.govacs.orgtandfonline.com The compound 5,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (DNTP) was found to bind at the interface between the p66 RNase H domain and the p51 thumb of HIV RT, inducing a conformational change that disrupts catalysis. nih.govacs.org Further studies identified derivatives with a 3',4'-dihydroxyphenyl (catechol) group at the C2 position as having sub-micromolar activity against both wild-type and drug-resistant HIV-1 RT variants. nih.govacs.org Another study on N-hydroxy thienopyrimidine-2,4-diones identified analog 11d as a nanomolar inhibitor of RNase H. osti.gov
| Compound | Structure/Substituent | IC50 (μM) | Reference |
|---|---|---|---|
| DNTP | C2-(4-nitrophenyl) | Submicromolar | nih.gov |
| 1 | C2-(3,4-dihydroxyphenyl) | 0.26 | tandfonline.com |
| 11d | N-hydroxy, 6-(4-chlorophenyl) | 0.04 | osti.gov |
Squalene Epoxidase is a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi, making it a target for antifungal agents. In an in-silico study, a series of thieno[2,3-d]pyrimidine-sulfonamide hybrids were designed and screened for their binding affinity to squalene epoxidase. nih.gov The molecular docking results showed that the designed compounds had promising binding affinities, with one of the cyclohexathienopyrimidine derivatives coupled with sulfadiazine (B1682646) (12ii ) demonstrating the highest binding energy at the enzyme's active site, suggesting potential for antifungal activity. nih.govresearchgate.net
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. The thieno[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of novel AChE inhibitors. Studies have shown that certain derivatives can potently inhibit AChE, with activity influenced by the nature of substituents on the core structure.
Interaction with Receptor Systems (e.g., LHCGR, TSHR)
Thieno[2,3-d]pyrimidine analogs have been developed as potent and selective allosteric modulators for glycoprotein (B1211001) hormone receptors, specifically the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). nih.govacs.orgmdpi.com These receptors play crucial roles in reproduction and thyroid homeostasis, respectively. nih.gov
Unlike the large native glycoprotein hormones that bind to the extracellular domain, these low-molecular-weight (LMW) thieno[2,3-d]pyrimidine derivatives bind within an allosteric site located in the transmembrane domain of the receptors. nih.govmdpi.comnih.gov
A key compound, Org 41841 , a substituted thieno[2,3-d]pyrimidine, was identified as a partial agonist for both the LHCGR and the TSHR. nih.govacs.org Molecular modeling and mutagenesis studies have provided evidence that these LMW ligands bind within a pocket formed by transmembrane helices 3, 4, 5, 6, and 7. nih.govmdpi.com A crucial interaction for binding and activity appears to be a hydrogen bond between an amine functionality on the ligand and a conserved glutamate (B1630785) residue in transmembrane helix 3 of both receptors. acs.org
Subsequent research has led to the development of more specific modulators. For example, TPY3m , a thieno[2,3-d]-pyrimidine derivative, was developed as a selective allosteric agonist of the TSH receptor, demonstrating the ability to stimulate thyroxin production and the expression of thyroidogenic genes. mdpi.comnih.gov Conversely, other analogs have been created as TSHR antagonists. researchgate.netjst.go.jp For the LHCGR, specific allosteric agonists such as 5-amino-N-tert-butyl-4-(3-(1-methylpyrazole-4-carboxamido)phenyl)-2-(methylthio)thieno[2,3-d] pyrimidine-6-carboxamide (TP4/2) have been developed, which can stimulate testicular steroidogenesis. mdpi.com Another derivative, TPX51 , showed complex activity, initially acting as an agonist before its metabolites acted as potent inverse agonists of the LHCGR. sciforum.net
Structure-Activity Relationship (SAR) Studies
Elucidation of Structural Determinants for Potency and Selectivity
SAR studies have identified key structural features of thieno[2,3-d]pyrimidine analogs that govern their potency and selectivity.
For the allosteric inhibition of HIV RNase H, the substituent at the C2 position of the thienopyrimidinone core is a critical determinant of activity. nih.gov A 3',4'-dihydroxyphenyl (catechol) moiety at this position was found to be particularly effective, conferring sub-micromolar inhibitory potency. nih.govtandfonline.com In contrast, the thieno[2,3-d]pyrimidine core alone is not sufficient for activity. acs.org
In the context of G-protein coupled receptors like LHCGR and TSHR, SAR studies on the parent compound Org 41841 confirmed that specific interactions within the transmembrane allosteric pocket are vital. acs.org A key determinant is the presence of a group capable of forming a hydrogen bond with a conserved glutamate residue in transmembrane helix 3. acs.org
For pan-Sirtuin (SIRT1/2/3) inhibitors based on a thieno[3,2-d]pyrimidine (B1254671) core, SAR revealed that the core structure alone was insufficient for inhibition. Potent activity required the presence of a specific aminoethylpiperidine side chain attached via a carboxamide linker, indicating this entire moiety is a crucial structural determinant for binding in the active site cleft. acs.org
Impact of Substituent Variation on Biological Efficacy
The biological efficacy of thieno[2,3-d]pyrimidine analogs is highly sensitive to variations in substituents at different positions of the heterocyclic core.
In the development of HIV RNase H inhibitors, systematic variation of substituents on the C2 aromatic ring of the DNTP scaffold significantly impacted inhibitory potency. While the original 4'-nitro group was effective, replacing it with a 3',4'-dihydroxy (catechol) group led to a substantial increase in activity against both wild-type and drug-resistant enzymes. nih.govacs.org Furthermore, modifications at the C5 and C6 positions of the thiophene (B33073) ring were also found to be vital for activity. mdpi.com
For anticancer activity against breast cancer cell lines, a study of 23 different N-aryl substituted thieno[2,3-d]pyrimidin-4-amines showed that both the type and position of the substituent on the aniline (B41778) ring dramatically influenced cytotoxicity. scielo.br For example, a meta-chloro substituted analog (compound l ) showed the strongest cytotoxic activity, with an IC50 value of 27.6 μM against the MDA-MB-231 cell line, which was comparable to the positive control, paclitaxel. scielo.br The activity was generally higher for compounds with electron-withdrawing groups. scielo.br
In the series of FP-2 inhibitors, varying the substituent on the terminal acetamide (B32628) group led to a range of IC50 values from 1.46 to 11.38 μM, demonstrating the significant impact of this group on biological efficacy. nih.gov
Rational Design Principles for Enhanced Activity
Rational design, often aided by computational modeling, has been a cornerstone in the development of potent and selective thieno[2,3-d]pyrimidine-based therapeutic agents. researchgate.netnih.govnih.gov
One key principle is the use of the thieno[2,3-d]pyrimidine core as a bioisosteric replacement for other known pharmacophores, such as the quinazoline (B50416) ring found in many kinase inhibitors. ijacskros.comnih.govnih.gov This strategy was successfully employed to design novel inhibitors of VEGFR-2, PI3K, and KRAS G12D. nih.govnih.govnih.gov For instance, in the design of PI3K inhibitors, a morpholine (B109124) group was incorporated into the scaffold to mimic the key hydrogen bond interactions made by successful inhibitors like GDC-0941. nih.gov
Structure-guided design has also been pivotal. In the development of novel PDE4B inhibitors, a multi-step synthesis was designed to construct thieno[2,3-d]pyrimidines with a fused cyclohexane (B81311) ring and a benzylic nitrile, based on the pharmacophore of known inhibitors. rsc.org Molecular docking of the synthesized compounds into the PDE4B active site showed a good correlation with their observed in vitro inhibitory properties, validating the design principle. rsc.org
Another powerful rational design strategy is scaffold hopping and bioisosteric replacement of parts of a lead compound to improve properties or discover new activities. This was demonstrated when the thiophene ring of the potent RNase H inhibitor 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was replaced with other rings, leading to the discovery of a novel series of highly active quinazolinone-based allosteric inhibitors. tandfonline.com This approach aimed to mitigate the potential toxicophore liability of the thiophene ring while retaining the essential pharmacophoric features for allosteric inhibition. tandfonline.com
Computational Chemistry and Molecular Modeling in Thienopyrimidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thienopyrimidine research, it is extensively used to understand how derivatives of this scaffold, such as 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol, might interact with biological targets like protein kinases.
Molecular docking simulations are crucial for predicting how thienopyrimidine derivatives fit into the active site of a target protein. These simulations calculate the binding energy or docking score, which serves as an estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, studies on various thieno[2,3-d]pyrimidine (B153573) derivatives have successfully predicted their binding modes within the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comsemanticscholar.org In one study, a series of thieno[2,3-d]pyrimidine derivatives designed as EGFR inhibitors were synthesized and evaluated. The most active compound, 5b, demonstrated potent inhibitory activity with IC50 values of 37.19 nM against wild-type EGFR (EGFRWT) and 204.10 nM against the mutant EGFRT790M. tandfonline.comsemanticscholar.org Docking studies supported these findings by showing a favorable binding mode within the EGFR active site. tandfonline.com Similarly, virtual screening campaigns have identified thieno[2,3-d]pyrimidine compounds with significant inhibitory activity against FGFR1, with IC50 values in the low micromolar range (0.9 to 5.6 μM). semanticscholar.org
| Compound Class | Target Protein | Predicted Binding Affinity / Activity |
| Thieno[2,3-d]pyrimidine Derivative (5b) | EGFRWT | IC50 = 37.19 nM |
| Thieno[2,3-d]pyrimidine Derivative (5b) | EGFRT790M | IC50 = 204.10 nM |
| 4-methoxythieno[2,3-d]pyrimidines | FGFR1 | IC50 = 0.9 - 5.6 μM |
| Thieno[2,3-d]pyrimidine Derivative (KD-8) | KRAS G12D | KD = 33 nM |
This table presents research findings on various thieno[2,3-d]pyrimidine derivatives, illustrating the binding affinities predicted and confirmed through molecular docking and subsequent experimental assays. Data sourced from multiple studies. tandfonline.comsemanticscholar.orgnih.gov
Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance its potency and selectivity.
For thieno[2,3-d]pyrimidine derivatives, the core scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region, mimicking the interaction of adenine (B156593) in ATP. For example, in simulations with EGFR, the thieno[2,3-d]pyrimidine nucleus has been shown to occupy the adenine binding pocket. tandfonline.com Docking studies of potent inhibitors have revealed key interactions, such as hydrogen bonding between the pyrimidine (B1678525) ring and essential amino acid residues within the active site of the target kinase. rsc.org In the case of a D-dopachrome tautomerase (MIF2) inhibitor, docking models showed that the thieno[2,3-d]pyrimidine core could form hydrogen bonds with residues like Ser50 and engage in π-π stacking with Phe2, providing a structural basis for its inhibitory activity. nih.gov
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic and structural properties of molecules like this compound. These methods are used to analyze electron distribution, molecular orbital energies, and conformational stability.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.
DFT calculations are employed to compute these energies for thienopyrimidine derivatives. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions, which can be relevant for its mechanism of action as a drug. These calculations help in understanding the regions of the molecule susceptible to electrophilic or nucleophilic attack, guiding further chemical modifications. researchgate.net For example, DFT studies on related pyrrolo[2,3-d]pyrimidine derivatives have been used to study their optimized geometry and HOMO-LUMO energy gaps, providing insights into their electronic characteristics. researchgate.net
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |
This table outlines key electronic properties calculated via DFT and their relevance in understanding the chemical behavior of molecules in medicinal chemistry.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Quantum chemical calculations can be used to perform conformational analysis, identifying the most stable (lowest energy) conformations of a molecule. For a flexible molecule, understanding its preferred shape is vital for predicting how it will interact with a biological target. While the fused ring system of this compound is relatively rigid, substituents can have preferred orientations that influence binding. Conformational analysis helps ensure that the ligand conformations used in docking studies are energetically feasible, thereby improving the accuracy of the predictions. nih.gov
Virtual Screening and Lead Compound Prioritization
Virtual screening is a computational strategy used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
The thieno[2,3-d]pyrimidine scaffold has been successfully used in virtual screening campaigns to identify novel inhibitors for various targets. nih.govresearchgate.net In a notable example, a combinatorial virtual screening approach was used to discover novel thieno[2,3-d]pyrimidine analogs as inhibitors of KRAS G12D, a critical oncogene. nih.govresearchgate.net This process involved docking a large virtual library of compounds into the KRAS G12D protein structure and ranking them based on their predicted binding affinities. The top-ranking compounds were then synthesized and tested, leading to the identification of potent inhibitors, with the lead compound exhibiting a binding affinity (KD) of 33 nM. nih.govresearchgate.net This demonstrates the power of virtual screening to prioritize promising lead compounds for further development in anticancer research. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations have emerged as a powerful computational tool in thienopyrimidine research to provide a detailed understanding of the dynamic interactions between these ligands and their biological targets at an atomic level. These simulations offer insights into the conformational changes, binding stability, and the intricate network of interactions that govern the ligand-receptor recognition process, which are often difficult to capture through static experimental methods alone.
In the study of thieno[2,3-d]pyrimidine derivatives, MD simulations are frequently employed to complement molecular docking studies. While docking provides a static prediction of the binding pose, MD simulations introduce temporal dynamics, allowing researchers to observe the behavior of the ligand-protein complex over time in a simulated physiological environment. This approach helps in assessing the stability of the predicted binding mode and in identifying key residues that are crucial for maintaining the interaction.
A key aspect of analyzing MD simulation trajectories is the calculation of various parameters that quantify the stability and dynamics of the system. These include the root-mean-square deviation (RMSD) of the protein and ligand atoms, the root-mean-square fluctuation (RMSF) of individual amino acid residues, and the analysis of hydrogen bond formation and breakage throughout the simulation. For instance, stable RMSD values for the protein-ligand complex over the simulation time suggest a stable binding, while RMSF analysis can highlight flexible regions of the protein that may be involved in ligand binding and conformational changes.
One notable application of MD simulations in thienopyrimidine research is the investigation of their interaction with protein kinases, a common target for this class of compounds. For example, in studies involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), MD simulations have been used to confirm the stability of the docked thienopyrimidine derivatives within the ATP-binding site. rsc.org The simulations can reveal that the thieno[2,3-d]pyrimidine core forms stable hydrogen bonds with key hinge region residues, a critical interaction for kinase inhibition. rsc.org
Furthermore, MD simulations are instrumental in calculating the binding free energy of ligand-protein complexes, often utilizing methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.gov This calculation provides a more accurate estimation of the binding affinity compared to docking scores alone. The binding free energy can be decomposed into contributions from different energy terms, such as van der Waals forces, electrostatic interactions, and solvation energy, offering a deeper understanding of the driving forces behind the binding. rsc.orgnih.gov For example, studies on thieno[2,3-d]pyrimidine derivatives targeting Epidermal Growth Factor Receptor (EGFR) have used MM-GBSA to quantify the binding energy and identify the key amino acid residues contributing to the binding. nih.gov
The insights gained from MD simulations are invaluable for the rational design and optimization of novel thienopyrimidine-based inhibitors. By observing the dynamic behavior of a ligand in the active site, researchers can identify opportunities to introduce chemical modifications that enhance binding affinity and selectivity. For example, if a particular region of the ligand shows high flexibility, it might be a candidate for modification to form additional stabilizing interactions with the protein. Similarly, understanding the role of specific water molecules in mediating ligand-protein interactions can guide the design of new analogs with improved properties.
Research on a novel thieno[3,4-d]pyrimidine (B1628787) inhibitor targeting HIV-1 reverse transcriptase demonstrated the utility of MD simulations in elucidating binding mechanisms. nih.gov A 50 ns simulation revealed the formation of four hydrogen bonds with key residues, indicating a stable and strong interaction. nih.gov
The following tables present representative data from molecular dynamics simulation studies on various thienopyrimidine derivatives, illustrating the types of quantitative insights that can be obtained.
| Compound ID | Target Protein | Simulation Length (ns) | Average RMSD (Å) | Key Interacting Residues | Reference |
| Compound 18 | VEGFR-2 | Not Specified | < 2 | Cys917, Val914, Val846, Ala864, Phe1045, Cys1044 | rsc.org |
| Compound 26 | H. pylori Complex I | 250 | Not Specified | T395, T400, Y376 | nih.gov |
| Compound 23j | HIV-1 RT | 50 | Not Specified | Lys101, Lys104, Val106, Thr318 | nih.gov |
| Compound 5b | EGFR | 32 | 2.11 (protein), 2.69 (ligand) | Not Specified | nih.gov |
Table 1: Representative Molecular Dynamics Simulation Parameters for Thienopyrimidine Derivatives.
| Compound ID | Target Protein | Binding Free Energy (MM-GBSA) (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Reference |
| Compound 18 | VEGFR-2 | -40.35 | -54.13 | -27.16 | rsc.org |
| Compound 14 | Not Specified | -20.38 | Not Specified | Not Specified | |
| Compound 5b | EGFR | -23.94 | -37.31 | -9.53 | nih.gov |
Table 2: Binding Free Energy Calculations for Thienopyrimidine Derivatives.
Future Directions and Research Perspectives
Development of Novel Thienopyrimidine Scaffolds for Specific Biological Targets
The inherent adaptability of the thieno[2,3-d]pyrimidine (B153573) framework provides a robust platform for designing potent and selective inhibitors for various biological targets, particularly protein kinases. nih.gov The unique structural characteristics of this ring system have attracted considerable attention for developing novel anticancer agents. nih.gov Many derivatives have been developed as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt-mTOR pathway. mdpi.com
Researchers are actively designing new generations of thienopyrimidine derivatives to enhance potency and selectivity for specific biological targets. This involves modifying the core scaffold at various positions to optimize interactions with the target's binding site. For instance, the development of 6-substituted thieno[2,3-d]pyrimidine compounds has led to agents that selectively target cells expressing folate receptors (FRs), which are often overexpressed in tumor cells. nih.gov This strategy aims to create highly targeted therapies with reduced off-target effects. nih.gov The design of these novel scaffolds is increasingly inspired by successful predecessors that have reached clinical trials, demonstrating the therapeutic potential of this compound class. researchgate.netnih.gov
| Compound Name | Biological Target(s) | Therapeutic Area/Application |
| Olmutinib | Kinase Inhibitor | Cancer Treatment |
| Pictilisib | PI3K Inhibitor | Cancer Treatment |
| Relugolix | GnRHR Antagonist | Prostate Cancer, Endometriosis |
| SNS-314 | Kinase Inhibitor | Cancer Treatment (Clinical/Preclinical) |
| GDC-0941 | PI3K Inhibitor | Cancer Treatment (Clinical Stage) |
Advanced Synthetic Methodologies for Sustainable Production
The synthesis of thieno[2,3-d]pyrimidine derivatives has traditionally been achieved through various established chemical pathways. sci-hub.senih.gov Common strategies involve the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) derivative or vice-versa. researchgate.netnih.gov Key reactions in this process include the Gewald reaction for creating polysubstituted thiophenes and the Dimroth rearrangement. nih.govscielo.br
Future research is focused on developing more advanced and sustainable synthetic methodologies. A significant area of advancement is the use of microwave-assisted organic synthesis. scielo.br This technique has been shown to be an efficient tool for producing thieno[2,3-d]pyrimidine derivatives, often reducing reaction times, increasing yields, and minimizing the formation of by-products compared to conventional heating methods. scielo.br Other modern approaches focus on creating efficient, one-pot reaction sequences that reduce the number of steps, solvent usage, and waste generation. For example, an efficient synthesis of 2-substituted thieno[2,3-d]pyrimidin-4(4H)-ones has been developed using an aza-Wittig reaction to form carbodiimides, which then react with amines or alcohols to yield the final product in good yields. researchgate.net The development of such green chemistry approaches is crucial for the environmentally friendly and cost-effective large-scale production of these valuable compounds.
Integrated Computational and Experimental Approaches in Drug Discovery Pipelines
The integration of computational and experimental methods has revolutionized modern drug discovery, accelerating the identification and optimization of new therapeutic agents. researchgate.net This synergistic approach is particularly valuable for designing novel thienopyrimidine-based drugs. The process typically begins with computational strategies like virtual screening, where large libraries of compounds are computationally docked into the three-dimensional structure of a biological target to predict binding affinity. researchgate.netrsc.org
Computational techniques such as molecular dynamics (MD) simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies help refine lead compounds and predict their properties. researchgate.net These in silico predictions guide the synthesis of the most promising candidates, reducing the time and cost associated with traditional trial-and-error methods. researchgate.netbenthamscience.com
The computationally designed compounds are then synthesized and subjected to rigorous experimental validation. nih.gov High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.gov The precise binding mode and interaction of potent compounds with their target can be confirmed using structural biology techniques like X-ray crystallography. researchgate.net This iterative cycle of computational design, chemical synthesis, and experimental validation creates a highly efficient and rational workflow for discovering novel drugs with high specificity and potency. researchgate.netnih.gov
Exploration of New Therapeutic Areas and Bioactive Mechanisms
While the thieno[2,3-d]pyrimidine scaffold is well-established in oncology, particularly as kinase inhibitors, its therapeutic potential extends to a wide spectrum of other diseases. researchgate.netsci-hub.se The structural analogy to purines allows these compounds to modulate various biological pathways, opening up new avenues for therapeutic intervention. researchgate.net
Current and future research aims to explore these diverse pharmacological activities more deeply. This includes applications as:
Anti-infective Agents : Thienopyrimidine derivatives have shown promising activity against a range of pathogens, including bacteria, fungi, parasites (such as Plasmodium falciparum, the causative agent of malaria), and viruses. nih.gov
Anti-inflammatory Agents : Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders. sci-hub.se
CNS Protective Agents : There is emerging interest in the role of thienopyrimidines in central nervous system (CNS) disorders. sci-hub.sesci-hub.se
Metabolic Disease Modulators : Novel 6-substituted thieno[2,3-d]pyrimidines have been identified as inhibitors of both cytosolic and mitochondrial one-carbon metabolism, targeting enzymes like GARFTase and SHMT2. nih.gov This represents an exciting new mechanistic platform for developing anticancer agents that disrupt crucial metabolic pathways in tumor cells. nih.gov
The continued exploration of these and other potential applications will undoubtedly expand the therapeutic utility of the thieno[2,3-d]pyrimidine scaffold, leading to the development of new treatments for a variety of human diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL and its derivatives?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce 1,2,3-triazole moieties, as described in and . Key steps include:
- Reaction optimization : Refluxing in toluene or THF for 1–6 hours under controlled temperature (35–90°C) .
- Phosphoryl chloride (POCl₃) activation : Used at 90°C for 2–4 hours to functionalize the pyrimidine core .
- Characterization : ¹H/¹³C NMR, FT-IR, and mass spectrometry (MS) confirm structural integrity and purity. For example, derivatives like N-(4-fluorophenyl)-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide show distinct NMR peaks at δ 8.23 (pyrimidine proton) and δ 7.03–7.26 (aromatic protons) .
Q. How should researchers handle and store this compound safely in the laboratory?
- Methodological Answer :
- Storage : Keep in tightly sealed containers to prevent moisture absorption or oxidation, as recommended for structurally related compounds in and .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Reproductive toxicity (Category 1B) is noted for similar pyrimidine derivatives .
- Spill management : Use inert absorbents (e.g., vermiculite) and dispose of waste via approved facilities .
Q. What spectroscopic techniques are most effective for characterizing thieno[2,3-d]pyrimidin-4-ol derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent effects (e.g., methyl groups at δ 2.33–2.75, aromatic protons at δ 7.03–8.23) and confirms regiochemistry .
- Mass spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 297.0 [M+H]⁺ for tetrahydrobenzothienopyrimidine derivatives) .
- FT-IR : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound derivatives with target proteins?
- Methodological Answer :
- Software : AutoDock4 ( ) allows flexible sidechain modeling in receptors. For example, cross-docking validation with HIV protease (87 complexes) achieves RMSD <2.0 Å .
- Protocol :
Prepare ligand and receptor files (PDBQT format).
Define grid boxes around active sites (e.g., COX-2 for anti-inflammatory studies).
Run Lamarckian genetic algorithm (LGA) with 100 runs to sample conformational space .
Q. What strategies resolve contradictions in bioactivity data across studies on thieno[2,3-d]pyrimidin-4-ol derivatives?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines (e.g., RAW264.7 for COX-2 inhibition), and incubation times .
- SAR analysis : Compare substituent effects systematically. For instance, 5,6-dimethyl derivatives show higher COX-2 selectivity (SI >50) versus unsubstituted analogs .
- Statistical validation : Use ANOVA or Tukey’s test to assess significance of bioactivity differences (e.g., antimicrobial IC₅₀ values in ) .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties of this compound derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 4 to enhance antimicrobial activity ( reports 85–94% inhibition for chlorophenyl derivatives) .
- Bioisosteric replacement : Replace methyl groups with trifluoromethyl to improve metabolic stability .
- In silico ADMET profiling : Predict solubility (LogP <3) and cytochrome P450 interactions using tools like SwissADME .
Q. What methodologies assess the environmental impact or degradation pathways of thieno[2,3-d]pyrimidin-4-ol derivatives?
- Methodological Answer :
- Aquatic toxicity testing : Follow OECD Guideline 202 (Daphnia magna acute toxicity) for derivatives with high logP values ( notes H400 hazard classification) .
- LC-MS/MS analysis : Track degradation products in water samples (e.g., hydroxylated metabolites) .
- Photodegradation studies : Expose compounds to UV light (254 nm) and monitor half-lives via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
